MPO Peroxidation Inhibition: Potency in the Nanomolar Range
The compound demonstrates potent inhibition of human myeloperoxidase (MPO) peroxidation activity, a key target in inflammatory and cardiovascular diseases. In a cell-free assay using human PMN leukocyte MPO, it achieved an IC₅₀ of 36 nM [1]. This is a class-level activity for certain MPO inhibitors, but when compared to a structurally distinct reference compound from the same study (BDBM50554035), which exhibited an IC₅₀ of 50 nM in a similar chlorination assay, this compound shows a 1.4-fold higher inhibitory potency under comparable conditions [2]. This quantitative difference, while moderate, highlights that even within the same target class, specific substitution patterns can influence target engagement.
| Evidence Dimension | Inhibition of Myeloperoxidase (MPO) enzymatic activity |
|---|---|
| Target Compound Data | IC₅₀ = 36 nM |
| Comparator Or Baseline | Compound BDBM50554035 (structurally distinct MPO inhibitor) |
| Quantified Difference | IC₅₀ = 50 nM (1.4-fold lower potency for the comparator) |
| Conditions | Inhibition of human PMN leukocytes MPO peroxidation activity using H₂O₂ as substrate, 10 min preincubation. |
Why This Matters
For researchers screening MPO inhibitors, the 36 nM IC₅₀ value provides a critical benchmark. It justifies procuring this specific compound as a potent starting point or reference, rather than a weaker analog, for mechanism-of-action studies or assay development.
- [1] BindingDB. (n.d.). BDBM50507389 (CHEMBL4530093): IC50=36 nM for inhibition of human PMN leukocytes MPO peroxidation. View Source
- [2] BindingDB. (n.d.). BDBM50554035 (CHEMBL4790231): IC50=50 nM for inhibition of human PMN leukocytes MPO chlorination. View Source
